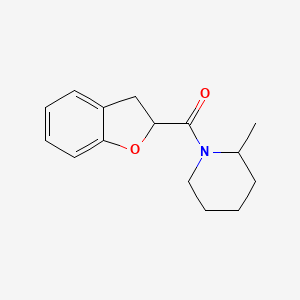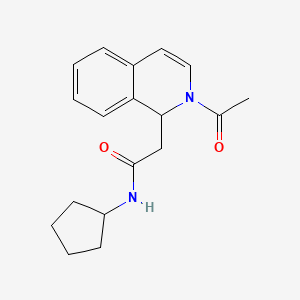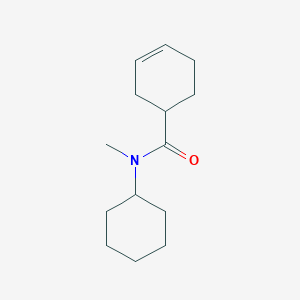
2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of scientists at Upjohn Pharmaceuticals, and was later patented in 1978. U-47700 was initially developed as a potential alternative to morphine, but its high potency and potential for abuse led to its classification as a Schedule I controlled substance in the United States in 2016.
Mécanisme D'action
2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone acts as an agonist at the mu-opioid receptor, which is the same receptor that is targeted by traditional opioid analgesics such as morphine. This receptor is found in the central nervous system and is responsible for mediating the analgesic effects of opioids. 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone binds to this receptor and activates it, leading to the release of endogenous opioids such as endorphins and enkephalins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone are similar to those of traditional opioid analgesics. It produces analgesia, sedation, and euphoria, and can also cause respiratory depression and constipation. 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has been shown to be more potent than morphine in animal studies, and has a shorter duration of action.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also highly potent, which makes it useful for studying the mechanisms of opioid analgesia. However, 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has several limitations as well. It is highly addictive and has a high potential for abuse, which makes it difficult to use in human studies. It also has several side effects, such as respiratory depression and constipation, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone. One area of interest is the development of new opioid analgesics that are less addictive and have fewer side effects than traditional opioids. Another area of interest is the development of new treatments for opioid addiction, as 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has shown promise in this area. Additionally, there is a need for further research on the mechanisms of opioid analgesia, as this could lead to the development of new and more effective pain relievers.
Méthodes De Synthèse
The synthesis of 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone involves the reaction of 2,3-dihydrofuran with 2-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with acetic anhydride to yield 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone. The synthesis of 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone is relatively simple and can be carried out using readily available starting materials.
Applications De Recherche Scientifique
2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has been the subject of extensive scientific research due to its potential as a pain reliever. It has been shown to be a potent analgesic in animal studies, with a potency similar to that of morphine. 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has also been investigated for its potential as a treatment for opioid addiction, as it has been shown to have fewer side effects than traditional opioid agonists such as methadone.
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-6-4-5-9-16(11)15(17)14-10-12-7-2-3-8-13(12)18-14/h2-3,7-8,11,14H,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZLHXYJYTUWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)


![Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7507160.png)



![N-[(2-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507192.png)

![Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate](/img/structure/B7507219.png)